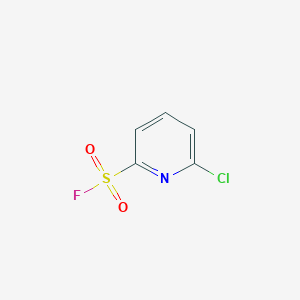

6-Chloropyridine-2-sulfonyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

6-chloropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBTVKRPJCPAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloropyridine-2-sulfonyl Fluoride

Executive Summary

This technical guide details the synthesis protocols for 6-Chloropyridine-2-sulfonyl fluoride , a critical electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. The 6-chloro substituent provides a handle for further diversification via

This document prioritizes the Oxidative Chlorination-Fluorination route as the industrial gold standard due to the commercial availability of the thiol precursor. Alternative protocols via electrochemical oxidation and sulfonamide activation are provided for specialized applications.

Strategic Analysis & Retrosynthesis

The synthesis of heteroaryl sulfonyl fluorides faces unique challenges compared to phenyl analogs, primarily due to the instability of the intermediate sulfonyl chlorides which are prone to hydrolysis or

Retrosynthetic Logic

The construction of the

-

Path A (Thiol Oxidation): The most direct route using 6-chloropyridine-2-thiol. Requires rigorous temperature control to prevent over-oxidation or hydrolysis.

-

Path B (Sulfonamide Activation): Ideal for late-stage functionalization where the nitrogen is already installed.

-

Path C (Halogen Exchange): Direct conversion from sulfonyl chloride, though the chloride precursor is often unstable.

Figure 1: Retrosynthetic disconnection of 6-Chloropyridine-2-sulfonyl fluoride highlighting the central role of the sulfonyl chloride intermediate.

Protocol A: Oxidative Chlorination-Fluorination (Gold Standard)

Source Basis: Adapted from Hallstrom & Wright (J. Org. Chem. 2006) and widely validated for electron-deficient heteroaromatics.

Principle

This "one-pot, two-step" protocol generates the unstable sulfonyl chloride in situ using sodium hypochlorite (bleach) and immediately traps it with potassium bifluoride (

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role |

| 6-Chloropyridine-2-thiol | 1.0 | Substrate |

| NaOCl (aq, 10-13%) | 3.5 | Oxidant (Chlorinating agent) |

| 1.0 | Acidifier (Generates | |

| 2.0 - 3.0 | Fluorinating Agent | |

| Acetonitrile (MeCN) | Solvent | Co-solvent for solubility |

Step-by-Step Methodology

-

Preparation : Dissolve 6-chloropyridine-2-thiol (10 mmol) in MeCN (20 mL) and cool to -10°C in an ice/salt bath.

-

Acidification : Add concentrated

(10 mmol) dropwise. Note: Maintain temp < 0°C. -

Oxidative Chlorination : Add NaOCl solution (35 mmol) dropwise over 20 minutes via an addition funnel.

-

Observation: The solution will turn yellow/orange indicating sulfonyl chloride formation.

-

Critical Control: Do not exceed 0°C. Heteroaryl sulfonyl chlorides decompose rapidly at RT.

-

-

Fluorination : Immediately after oxidant addition is complete, add a saturated aqueous solution of Potassium Bifluoride (

, 30 mmol) in one portion. -

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2 hours.

-

Workup :

-

Dilute with EtOAc (50 mL) and water (50 mL).

-

Separate organic layer; wash with brine (2x).

-

Dry over

and concentrate in vacuo at < 30°C.

-

-

Purification : Flash chromatography (Hexanes/EtOAc, typically 9:1 to 4:1).

Expected Yield: 65-80%

Key Characterization:

Protocol B: Electrochemical Oxidative Coupling (Green Route)

Source Basis: Noel Group (J. Am. Chem. Soc. 2019).[2][4][5][6] Advantage: Avoids harsh oxidants and chlorine gas generation.

Principle

Anodic oxidation of the thiol forms a disulfide, which is further oxidized to a radical cation that traps fluoride ions.

Setup

-

Cell: Undivided cell, graphite anode, stainless steel cathode.

-

Solvent: MeCN / 1M HCl (1:1 v/v).

Methodology

-

Charge : Add 6-chloropyridine-2-thiol (2 mmol), KF (10 mmol), and pyridine (1 equiv) to the solvent mixture (20 mL).

-

Electrolysis : Constant current electrolysis (

, approx -

Monitoring : TLC or LCMS until thiol/disulfide is consumed (approx. 4-6 F/mol).

-

Workup : Extract with DCM, wash with water, dry, and concentrate.

Mechanistic Pathway (Oxidative Route)

Understanding the mechanism is vital for troubleshooting low yields. The transformation proceeds through a disulfide intermediate, followed by oxidative cleavage.

Figure 2: Mechanistic cascade from thiol to sulfonyl fluoride.[6] The R-SO2-Cl to R-SO2-F step is a nucleophilic substitution at the sulfur center.

Analytical Data & QC

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Notes |

| Distinctive shift for | ||

| 3 aromatic protons | Pattern depends on 2,6-substitution. | |

| GC-MS / LC-MS | Molecular ion | Check for hydrolysis product ( |

| Stability | Stable at RT | Avoid strong bases during storage. |

Safety & Handling

Warning: Sulfonyl fluorides are covalent warheads. While generally less reactive than chlorides, they are potent inhibitors of serine proteases and can cause irreversible biological effects.

-

Inhalation: Use a fume hood. Sulfonyl fluorides can inhibit acetylcholinesterase.

-

Skin Contact: Wear double nitrile gloves. Unlike acid chlorides, they do not burn immediately but can penetrate skin and alkylate proteins.

-

Quenching: Any spills should be treated with a solution of 1M NaOH or glycine to consume the electrophile.

References

-

Hallstrom, K. N., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[7] The Journal of Organic Chemistry, 71(14), 5369–5371. Link

-

Pérez-Palau, M., & Cornella, J. (2020).[1] Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497–2500. Link

-

Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.[3][7][8] Journal of the American Chemical Society, 141(30), 11832–11836. Link

-

Sharpless, K. B., et al. (2014).[9] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][6][7][8][10] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. thieme.de [thieme.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pure.tue.nl [pure.tue.nl]

- 9. thieme-connect.com [thieme-connect.com]

- 10. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

The Emergence of Heteroaromatic Sulfonyl Fluorides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of heteroaromatic sulfonyl fluorides. We delve into the core principles that make these compounds indispensable tools in modern medicinal chemistry and chemical biology. The guide is structured to provide not only a historical perspective but also actionable, field-proven insights into the practical synthesis and utilization of this important class of molecules. We will explore the unique reactivity of the sulfonyl fluoride group, the evolution of synthetic methodologies for its incorporation into heterocyclic scaffolds, and its burgeoning role in the development of covalent inhibitors and chemical probes.

Introduction: The Unique Appeal of the Sulfonyl Fluoride Moiety

For decades, the sulfonyl chloride group has been a workhorse in organic synthesis, enabling the formation of sulfonamides, sulfonates, and sulfones. However, their high reactivity often leads to instability, particularly in the context of complex, multifunctional molecules such as heteroaromatics.[1][2] The discovery and development of sulfonyl fluorides have offered a compelling alternative, striking a unique balance between stability and reactivity.[3]

Unlike their chloride counterparts, sulfonyl fluorides are remarkably stable to a wide range of reaction conditions and are generally resistant to hydrolysis. This stability allows for their isolation, purification, and storage, making them highly attractive as building blocks in drug discovery campaigns.[4] Yet, under specific activating conditions, they exhibit excellent electrophilic reactivity towards nucleophiles, a characteristic that has been harnessed in the development of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept introduced by Sharpless and co-workers.[3] This "click chemistry" approach allows for the rapid and reliable assembly of functional molecules, with significant implications for drug discovery, materials science, and chemical biology.[5][6]

Heteroaromatic sulfonyl fluorides, in particular, have garnered significant attention due to the prevalence of heterocyclic scaffolds in pharmaceuticals. Their enhanced stability compared to their aryl counterparts makes them particularly well-suited for incorporation into complex drug candidates.[1] Furthermore, the sulfonyl fluoride moiety has emerged as a versatile "warhead" for the design of targeted covalent inhibitors, capable of reacting with a range of amino acid residues beyond the typical cysteine, including serine, threonine, lysine, tyrosine, and histidine.[7][8] This expanded reactivity profile opens up new avenues for targeting previously "undruggable" proteins.

Synthetic Methodologies for Heteroaromatic Sulfonyl Fluorides

The development of robust and versatile synthetic methods has been crucial to the widespread adoption of heteroaromatic sulfonyl fluorides. A variety of starting materials can now be efficiently converted to the desired products, offering chemists a range of options to suit their specific needs.

From Heteroaromatic Thiols and Disulfides: The Oxidative Approach

One of the earliest and most practical methods for the synthesis of heteroaromatic sulfonyl fluorides involves the oxidation of readily available heteroaromatic thiols. A significant advancement in this area was the development of a one-pot procedure by Hallstrom and Wright, which avoids the use of hazardous chlorine gas.[9][10] In this method, the heteroaromatic thiol is first oxidized to the corresponding sulfonyl chloride in situ using aqueous sodium hypochlorite. Subsequent treatment with a fluoride source, such as potassium bifluoride (KHF2), effects a chloride-fluoride exchange to yield the desired sulfonyl fluoride.[1][9]

This method is tolerant of a wide variety of heteroaromatic systems, including those containing electron-donating groups.[9]

Experimental Protocol: Synthesis of Pyrimidine-2-sulfonyl Fluoride from Pyrimidine-2-thiol

-

To a stirred solution of pyrimidine-2-thiol (1.0 eq) in a suitable solvent (e.g., acetonitrile/water), cool the reaction mixture to -25 °C.

-

Slowly add aqueous sodium hypochlorite (3.3 eq) while maintaining the temperature below -20 °C.

-

Stir the reaction for 30 minutes, allowing for the in situ formation of the sulfonyl chloride.

-

Add potassium bifluoride (KHF2) (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the desired pyrimidine-2-sulfonyl fluoride.

A related approach utilizes disulfides as starting materials. For instance, treatment of disulfides with an excess of an electrophilic fluorinating agent like Selectfluor can directly yield sulfonyl fluorides, with the reagent acting as both an oxidant and a fluorine source.[1]

From Heteroaryl Halides: A Palladium-Catalyzed Approach

The development of methods starting from non-sulfur containing compounds has significantly broadened the scope of sulfonyl fluoride synthesis. A pioneering one-pot, two-step procedure reported by Willis and co-workers utilizes readily available heteroaryl bromides.[10] This approach involves a palladium-catalyzed sulfonylation using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO2 surrogate. The resulting ammonium sulfinate intermediate is then subjected to in situ electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) to afford the heteroaromatic sulfonyl fluoride.[10] A similar strategy has also been reported using aryl iodides.[9]

Logical Workflow for Sulfonyl Fluoride Synthesis from Heteroaryl Halides

Caption: Palladium-catalyzed synthesis of heteroaromatic sulfonyl fluorides.

From Other Precursors: Expanding the Synthetic Toolbox

The versatility of sulfonyl fluoride synthesis is further demonstrated by methods starting from sulfonamides and aryldiazonium salts.

-

From Sulfonamides: A direct conversion of sulfonamides to sulfonyl fluorides has been reported.[10] This method involves the activation of the sulfonamide with a pyrylium salt, followed by in-situ conversion to the sulfonyl fluoride with potassium fluoride. The high chemoselectivity of this approach allows for the late-stage functionalization of complex molecules.[10]

-

From Aryldiazonium Salts: Aryldiazonium salts can be converted to sulfonyl fluorides in a copper-free reaction.[10] Mechanistic studies suggest the involvement of aryl and arylsulfonyl radical intermediates, followed by radical fluorination.[10]

Table 1: Comparison of Synthetic Routes to Heteroaromatic Sulfonyl Fluorides

| Starting Material | Key Reagents | Advantages | Limitations |

| Heteroaromatic Thiols | NaOCl, KHF2 | Readily available starting materials, avoids chlorine gas | Limited to thiol-containing heterocycles |

| Heteroaromatic Disulfides | Selectfluor | Direct conversion | Requires excess of expensive fluorinating agent |

| Heteroaryl Halides | Pd catalyst, DABSO, NFSI | Broad substrate scope, starts from non-sulfur compounds | Requires palladium catalyst, potential for side reactions |

| Sulfonamides | Pyrylium salt, KF | Late-stage functionalization, high chemoselectivity | May require synthesis of the sulfonamide precursor |

| Aryldiazonium Salts | Na2S2O5, NFSI | Copper-free, radical-based | Diazonium salts can be unstable |

Applications in Drug Discovery and Chemical Biology

The unique properties of heteroaromatic sulfonyl fluorides have led to their widespread application in drug discovery and chemical biology, primarily as covalent inhibitors and chemical probes.

Covalent Inhibitors: Expanding the Druggable Proteome

The ability of the sulfonyl fluoride moiety to react with a diverse set of nucleophilic amino acid residues has made it a powerful tool for designing targeted covalent inhibitors.[7] This moves beyond the traditional reliance on cysteine targeting and opens up possibilities for inhibiting proteins that lack a suitably positioned cysteine residue.[8] The stability of the resulting sulfonamide or sulfonate linkage provides a prolonged duration of action, which can be advantageous for therapeutic efficacy.

For example, sulfonyl fluorides have been successfully incorporated into inhibitors targeting kinases, where they can form covalent bonds with conserved lysine residues in the active site.[7]

Signaling Pathway of a Covalent Inhibitor

Caption: Covalent inhibition of a target protein by a heteroaromatic sulfonyl fluoride.

Chemical Probes for Target Identification and Validation

The reactivity of sulfonyl fluorides also makes them excellent chemical probes for activity-based protein profiling (ABPP). By incorporating a reporter tag (e.g., an alkyne or azide for subsequent "click" chemistry) into a sulfonyl fluoride-containing molecule, researchers can identify the protein targets of a bioactive compound and map their sites of covalent modification. This information is invaluable for understanding a drug's mechanism of action and potential off-target effects.

Future Perspectives

The field of heteroaromatic sulfonyl fluorides is poised for continued growth. The development of new, more efficient, and sustainable synthetic methodologies will further expand their accessibility. We can also expect to see an increase in their application in the design of novel therapeutics, particularly for challenging targets. The exploration of sulfonyl fluorides with tailored reactivity profiles will enable even greater selectivity in covalent inhibitor design. As our understanding of the intricate interplay between chemistry and biology deepens, heteroaromatic sulfonyl fluorides will undoubtedly remain at the forefront of innovation in drug discovery and chemical biology.[11][12]

References

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

-

Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

-

Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC. [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

-

A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Chemistry. [Link]

-

A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate. [Link]

-

Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

Synthesis of heteroaryl sulfonyl fluoride by Friedel‐Crafts reaction mode. ResearchGate. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

-

Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]

-

Applications of Sulfonyl Fluorides. ResearchGate. [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. [Link]

Sources

- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 8. Sulfonyl Fluorides - Enamine [enamine.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloropyridine-2-sulfonyl Fluoride: Mechanism of Action & Technical Guide

This guide details the mechanism of action, chemical reactivity, and experimental utility of 6-Chloropyridine-2-sulfonyl fluoride , a specialized electrophilic warhead used in covalent drug discovery and chemical biology.

Executive Summary

6-Chloropyridine-2-sulfonyl fluoride is a heteroaromatic covalent warhead belonging to the Sulfur-Fluoride Exchange (SuFEx) class of "click" chemistry reagents.[1] Unlike traditional electrophiles (e.g., acrylamides, sulfonyl chlorides), this compound exhibits a unique "stability-reactivity" paradox: it is highly stable in aqueous physiological buffers yet reacts rapidly and specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) upon specific protein binding events.

Its primary application lies in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) , where the 6-chloropyridine core provides a distinct steric and electronic profile that tunes the electrophilicity of the sulfonyl fluoride group.

Chemical Mechanism of Action

The core mechanism is a nucleophilic substitution at the hexavalent sulfur atom (

The SuFEx Paradigm

The sulfonyl fluoride (

-

Proximity-Induced Reactivity: When the scaffold binds to a protein pocket, the local concentration of the warhead relative to a nucleophile increases effectively.

-

Environmental Activation: The local protein microenvironment (e.g., an oxyanion hole or H-bonding network) stabilizes the fluoride leaving group.

Electronic Tuning by the Scaffold

The reactivity of the sulfonyl fluoride is modulated by the attached ring system:

-

Pyridine Ring (Inductive Effect): The nitrogen atom in the pyridine ring is electron-withdrawing, pulling electron density away from the sulfur center. This makes the sulfur more electrophilic (

) compared to a standard phenyl sulfonyl fluoride. -

6-Chloro Substituent: The chlorine atom at the 6-position exerts a secondary electron-withdrawing inductive effect (

), further enhancing electrophilicity. Additionally, it provides a lipophilic handle that can engage in halogen bonding or fill hydrophobic sub-pockets, influencing the orientation of the molecule within the binding site.

Reaction Pathway

The reaction proceeds via a concerted substitution or a short-lived pentacoordinate transition state, resulting in the formation of a stable sulfonate (with O-nucleophiles) or sulfonamide (with N-nucleophiles) bond and the release of a fluoride ion.

Figure 1: Mechanism of SuFEx-mediated protein modification.[2] The reaction is driven by the binding affinity of the 6-chloropyridine scaffold.

Protein Labeling & Selectivity

While often described as "Tyrosine-specific," 6-chloropyridine-2-sulfonyl fluoride can modify multiple residues depending on the pH and local environment.

| Residue | Nucleophile | Condition/Mechanism | Stability of Product |

| Tyrosine | Phenol (-OH) | Preferred. Often requires a basic residue nearby to deprotonate the phenol ( | High (Sulfonate ester). Stable to hydrolysis.[3] |

| Lysine | Amine (-NH2) | Occurs in solvent-exposed areas or basic pockets. | High (Sulfonamide). Very stable. |

| Histidine | Imidazole | Less common; requires specific orientation. | Moderate . Can be reversible under specific conditions. |

| Serine | Alcohol (-OH) | Rare for SFs unless activated (e.g., catalytic serine in proteases). | High . |

Key Insight: Unlike sulfonyl chlorides, which react indiscriminately with solvent-exposed nucleophiles and hydrolyze rapidly, 6-chloropyridine-2-sulfonyl fluoride is a "latent" electrophile. It largely ignores water and only reacts when "parked" next to a nucleophile for a sufficient duration (residence time).

Experimental Protocols

Covalent Fragment Screening (LC-MS/MS)

This workflow is used to identify if the 6-chloropyridine fragment binds to a target protein.

Reagents:

-

Target Protein (

in PBS, pH 7.4). -

6-Chloropyridine-2-sulfonyl fluoride (Stock: 100 mM in DMSO).

-

Control: Denatured protein or competitive inhibitor.

Protocol:

-

Incubation: Dilute the compound to

(10-fold excess) in the protein solution. Incubate at 25°C or 37°C for 1–4 hours. -

Quenching: Unlike other reactions, quenching is often unnecessary due to slow hydrolysis, but excess reagent can be removed via Zeba spin columns or dialysis.

-

Digestion: Add Trypsin/LysC (1:50 ratio) and incubate overnight.

-

Analysis: Analyze peptides via LC-MS/MS.

-

Data Processing: Search for a mass shift of +175.59 Da (Molecular Weight of fragment minus Fluoride:

Da, minus H if displacing H... Correction: The added mass is the entire sulfonyl-pyridine group minus the fluoride.-

Formula added:

-

Exact Mass Addition: +175.96 Da .

-

Synthesis of the Reagent

If synthesis is required (e.g., for SAR studies):

-

Starting Material: 6-Chloro-2-mercaptopyridine or 6-chloropyridine-2-sulfonyl chloride.

-

Fluorination: React the sulfonyl chloride with saturated aqueous

in acetonitrile/water. -

Purification: Extract with ethyl acetate. Sulfonyl fluorides are typically stable enough to be purified on silica gel.

Workflow Visualization: Activity-Based Protein Profiling

This diagram illustrates how 6-chloropyridine-2-sulfonyl fluoride is used to map reactive pockets in a proteome.

Figure 2: Workflow for validating target engagement using sulfonyl fluoride probes.

Critical Technical Considerations

Stability vs. Sulfonyl Chlorides[1][3][6][7]

-

Hydrolysis: Sulfonyl chlorides (

) hydrolyze in minutes in PBS. Sulfonyl fluorides ( -

Redox: The S-F bond cleavage is strictly heterolytic.[4][5] Unlike other halides, it does not generate radical intermediates, making it compatible with cellular environments containing glutathione.[4]

Safety[1]

-

Toxicity: While less volatile than some warheads, sulfonyl fluorides are covalent modifiers. Handle with gloves and in a fume hood.

-

Incompatibility: Avoid strong reducing agents during storage, though they are generally robust.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[6][5] Chemical Science, 6(5), 2650-2659. Link

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15, 607-611.[7] Link

-

Enamine Ltd. Sulfonyl Fluorides in Drug Discovery.[8][3] Enamine Technical Library. Link

-

Brookfield, J. L., et al. (2016). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of Medicinal Chemistry, 59(22), 10255–10267. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

The Renaissance of Sulfonyl Fluorides: A Technical Guide to Reactivity and Application in Chemical Biology

The following technical guide is designed for researchers and drug discovery professionals. It synthesizes current literature on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, focusing on the unique reactivity profile of sulfonyl fluorides (SFs) in biological systems.[1]

Executive Summary

Sulfonyl fluorides (SFs) have transcended their historical role as non-specific protease inhibitors (e.g., PMSF) to become "privileged warheads" in modern chemical biology.[2][3] Unlike their hyper-reactive cousins, sulfonyl chlorides, SFs occupy a "Goldilocks zone" of reactivity: they are thermodynamically stable in aqueous physiological buffers yet kinetically poised to react with specific nucleophiles upon protein-templated activation. This guide details the mechanistic basis of this selectivity, the shift from serine to tyrosine/lysine targeting, and the experimental workflows required to deploy SFs in Activity-Based Protein Profiling (ABPP) and covalent drug discovery.

Part 1: Mechanistic Foundations – The Stability-Reactivity Paradox

The utility of SFs stems from the unique properties of the S(VI)–F bond.[1] To design effective probes, one must understand why this bond survives in plasma but breaks in a binding pocket.

The Nature of the S(VI)–F Bond

The sulfur center in sulfonyl fluorides is tetrahedral and highly oxidized (S+6).

-

Bond Strength: The S–F bond is strong (approx. 130 kcal/mol), rendering it resistant to homolytic cleavage (reduction).

-

Heterolytic Cleavage: The bond breaks exclusively via heterolytic cleavage.[2][3] However, the fluoride ion is a poor leaving group (

of HF is ~3.2) compared to chloride ( -

Resistance to Hydrolysis: In the absence of a specific catalyst or binding pocket, SFs are remarkably stable in water at neutral pH. This contrasts sharply with sulfonyl chlorides, which rapidly hydrolyze to sulfonic acids.

The Reactivity Landscape

SFs are electrophiles that undergo nucleophilic substitution at sulfur (

Comparative Electrophilicity: Sulfonyl Chlorides (Too Reactive) >> Sulfonyl Fluorides (Tunable) > Fluorosulfates (Latent) >> Sulfonamides (Inert)

Visualization: The Reactivity Decision Matrix

The following diagram illustrates the decision logic for selecting SF warheads based on the target environment.

Figure 1: Decision matrix for selecting electrophilic warheads. SFs are prioritized when Cysteine is absent or when targeting "harder" nucleophiles like Tyrosine or Lysine in a structured pocket.

Part 2: Amino Acid Selectivity & The "Proximal Effect"

While historically associated with Serine proteases, modern SF chemical biology focuses heavily on Tyrosine and Lysine .

Tyrosine Targeting: The New Frontier

Phenol (Tyrosine side chain) is generally a poor nucleophile at physiological pH (

-

Mechanism: A neighboring basic residue (His, Lys, or Arg) acts as a general base, deprotonating the Tyrosine phenol to a phenolate.

-

The "SuFEx" Connection: The transition state is often stabilized by hydrogen bonding to the sulfonyl oxygens, guiding the geometry for fluoride departure.

Lysine Targeting

The

Visualization: Tyrosine Activation Mechanism

This diagram depicts the critical role of the "bystander" base in enabling SF reactivity.

Figure 2: Mechanism of Tyrosine modification. The reaction relies on a proximal basic residue to generate the reactive phenolate species.

Part 3: Experimental Protocols (ABPP)

This protocol describes the use of an alkyne-tagged sulfonyl fluoride probe for Activity-Based Protein Profiling (ABPP) in cell lysates.

Materials & Reagents[1][4]

-

Lysis Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Note: Avoid Tris during high-concentration probe incubation if possible, though SFs are generally compatible with Tris due to lower reactivity than NHS esters.

-

Probe: Alkyne-SF (stock 10-50 mM in DMSO).

-

Click Reagents:

-

TBTA (Ligand)

- (Catalyst)[4]

-

TCEP (Reductant - fresh)

-

Biotin-Azide (Reporter)

-

Workflow: Lysate Labeling

-

Proteome Preparation:

-

Lyse cells in PBS containing protease inhibitors (omit PMSF/AEBSF as they are SFs and will compete!).

-

Adjust protein concentration to 1-2 mg/mL.

-

-

Probe Incubation (The Critical Step):

-

Add Alkyne-SF probe to lysate (Final conc: 1-10

). -

Incubate at 37°C for 1 hour .

-

Scientific Rationale: Unlike highly reactive acrylamides which may label quickly, SFs often require thermal energy and time to sample the conformational space and find the "activating" pocket.

-

-

Click Chemistry (CuAAC):

-

Add reagents in order:

-

Biotin-Azide (100

) -

TCEP (1 mM)

-

TBTA (100

) - (1 mM)

-

-

Incubate 1 hour at RT with gentle vortexing.

-

-

Precipitation & Wash:

-

Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess unreacted probe.

-

-

Enrichment & Analysis:

Visualization: ABPP Workflow

Figure 3: Standard ABPP workflow for sulfonyl fluoride probes. Note the exclusion of competing serine protease inhibitors during lysis.

Part 4: Data Interpretation & Case Studies

Interpreting SF Labeling Data

When analyzing Mass Spec data from SF experiments, look for specific mass shifts. Unlike simple alkylation, the modification involves the loss of Fluoride.

| Modification | Mass Shift (Da) | Target Residues | Notes |

| Sulfonyl (R-SO2-) | + (MW of Probe - 19.0) | Tyr, Lys, Ser, His | Fluoride (19 Da) is the leaving group. |

| Sulfonylation | Variable | Tyrosine | Most stable adduct; often survives acid hydrolysis. |

| Sulfonylation | Variable | Lysine | Stable, but can be chemically reversed under harsh conditions. |

Case Study: DcpS Inhibition

A landmark example of rational SF design is the inhibition of the mRNA decapping scavenger enzyme (DcpS).[7][8][9]

-

Challenge: The target pocket lacked a catalytic Cysteine.[10]

-

Solution: Jones et al. (Pfizer) designed an aryl sulfonyl fluoride.

-

Outcome: The probe selectively modified Tyr113 (or Tyr143 depending on substitution pattern).

-

Mechanism: The crystal structure revealed that the SF warhead was positioned perfectly to interact with the Tyrosine, which was activated by a nearby Histidine/Glutamate network. This proved that SFs could be used for targeted covalent inhibition beyond active-site serines.

References

-

Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]

-

Narayanan, A., & Jones, L. H. (2015).[11] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

-

Gahm, G., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[10] PNAS. [Link]

-

Mortenson, D. E., et al. (2018). "“Click” Chemistry in Proteomic Investigations." Frontiers in Chemistry. [Link]

-

Adesanya, T. M., et al. (2023).[12] "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Chemical Biology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Global targeting of functional tyrosines using sulfur triazole exchange chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 9. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

[1]

Executive Summary: The "Sleeping Beauty" of Chemical Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) represents the next evolutionary leap in click chemistry, distinct from its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC relies on high-energy, spring-loaded reactants (azides/alkynes), SuFEx relies on a unique stability-reactivity paradox. The Sulfur(VI)-Fluoride bond is remarkably stable against oxidation, reduction, and thermolysis—often surviving "piranha" solution and metabolic conditions—yet it activates instantaneously upon encountering specific Lewis base catalysts or silyl ethers.

This guide provides a technical roadmap for implementing SuFEx, moving from mechanistic principles to validated experimental protocols for drug discovery and materials science.

Part 1: The SuFEx Paradigm & Thermodynamics

The driving force of SuFEx is not the relief of ring strain (as in CuAAC) but the thermodynamic imperative of the Silicon-Fluoride (Si-F) bond .

The Thermodynamic Exchange

The core transformation involves the exchange of a fluoride atom on a hexavalent sulfur center for a nucleophile (usually an oxygen or nitrogen species). When silyl ethers are used as nucleophiles, the reaction is driven by the formation of the Si-F bond, the strongest single bond in organic chemistry.

| Bond Type | Bond Energy (kcal/mol) | Role in SuFEx |

| S(VI)-F | ~65-70 | The Lock: Stable "sleeping" state. |

| Si-O | ~110 | The Key: Carrier of the nucleophile. |

| Si-F | ~135 | The Driver: Irreversible thermodynamic sink. |

The Chemical Arsenal: Key Connectors

SuFEx chemistry utilizes three primary gaseous reagents to create solid, stable connectors.

| Reagent | Formula | Geometry | Reactivity Profile | Application |

| Sulfuryl Fluoride | SO₂F₂ | Tetrahedral | Reacts with phenols to form Fluorosulfates (-OSO₂F). | Protein surface mapping, polymers. |

| Thionyl Tetrafluoride | SOF₄ | Trigonal Bipyramidal | Multidimensional hub; reacts sequentially to form Iminosulfur Oxydifluorides . | 3D-molecular scaffolds, DNA-encoded libraries. |

| Ethenesulfonyl Fluoride | ESF | Planar | Michael acceptor + SuFEx handle. | Covalent fragment screening. |

Part 2: Catalysis and Mechanism

The activation of the S(VI)-F bond requires precise catalysis.[1] The two dominant modes are Silicon-SuFEx (Si-SuFEx) and Base-SuFEx .

The "Bifluoride" Shuttle (DBU/BEMP Catalysis)

The mechanism typically involves a base (like DBU) activating a silyl ether to form a hypervalent silicon species. This species coordinates with the fluoride on the sulfur center, facilitating the exchange.[2]

Figure 1: General mechanism of Si-SuFEx. The catalyst activates the silyl ether, leading to a concerted exchange driven by Si-F bond formation.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Synthesis of Aryl Fluorosulfates via Ex Situ SO₂F₂ Generation

Context: Handling gaseous SO₂F₂ cylinders requires specialized equipment and safety protocols. A safer, "bench-stable" approach uses 1,1'-Sulfonyldiimidazole (SDI) as a precursor to generate SO₂F₂ ex situ (Veryser et al., 2017).[3][4]

Reagents Required:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: 1,1'-Sulfonyldiimidazole (SDI) (1.2 equiv)

-

Activator: Potassium Fluoride (KF) (4.0 equiv)

-

Acid: Trifluoroacetic acid (TFA) (excess, for gas generation)

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

Experimental Workflow

-

Chamber A (Gas Generation): In a reaction flask connected via a bridge or tubing to Chamber B, place SDI (1.2 equiv) and KF (2.5 equiv).

-

Chamber B (Reaction): Dissolve the Phenol substrate (1.0 equiv) and a base (e.g., Et₃N, 2.0 equiv) in DCM.

-

Initiation: Add TFA dropwise to Chamber A.

-

Transfer: The generated SO₂F₂ gas passively diffuses into Chamber B.

-

Reaction: Stir Chamber B at room temperature for 2–4 hours.

-

Validation (TLC/LCMS):

-

Checkpoint: Fluorosulfates are typically less polar than parent phenols (higher R_f).

-

LCMS: Look for mass shift of +82 Da (replacement of H with SO₂F).

-

-

Workup: Vent excess gas into a basic scrubber (KOH solution). Wash organic layer with water/brine. Concentrate.

Figure 2: Ex situ generation of Sulfuryl Fluoride for safe benchtop synthesis of fluorosulfates.

Part 4: Applications in Drug Discovery[3][10][12][13][14]

SuFEx has revitalized the field of Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (which target Cysteine), SuFEx warheads can target a broader range of nucleophilic residues, including Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) .[1]

The "Context-Specific" Warhead

Sulfonyl fluorides are unique because they do not react indiscriminately. They require a specific local environment (often a protein pocket that stabilizes the transition state) to react. This reduces off-target toxicity, a common plague of covalent drugs.

Case Study: Targeting Tyrosine

-

Target: Proteins with no accessible Cysteine in the active site.

-

Mechanism: A proximal basic residue (e.g., Histidine) in the protein pocket acts as a general base, deprotonating the Tyrosine phenol. The resulting phenolate attacks the Sulfur(VI) center.

-

Result: A stable Tyrosine-Sulfonate covalent bond.

Data: Stability Comparison

| Warhead | Half-life (pH 7.4 Buffer) | Reactivity Target | Selectivity |

| Sulfonyl Chloride | < 20 mins | Non-specific (Cys, Lys, N-term) | Low |

| Acrylamide | Stable | Cysteine (Thiol) | High (for Cys) |

| Sulfonyl Fluoride | > 1 week | Tyr, Lys, His, Ser | Context-Dependent |

| Fluorosulfate | > 2 weeks | Tyr, Lys (requires activation) | Very High |

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][11][12] Angewandte Chemie International Edition.[13][1][5][14][11][12][15] [Link][1]

-

Veryser, C., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates.[3][16] Organic Letters.[3][4][16] [Link][10]

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.[1][3][5][14] [Link]

-

Wang, H., et al. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism.[5] Angewandte Chemie.[13][1][5][14][11][15] [Link]

-

Barrow, A. S., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[1][17] PNAS. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. papers.sim2.be [papers.sim2.be]

- 11. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 15. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 16. Fluorosulfate synthesis [organic-chemistry.org]

- 17. pnas.org [pnas.org]

Methodological & Application

Application Note: Modular Probe Synthesis & Covalent Labeling with 6-Chloropyridine-2-sulfonyl Fluoride

Introduction: The "Sleeping Beauty" of Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx), reintroduced by the Sharpless lab in 2014, represents a paradigm shift in covalent probe discovery. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides (–SO₂F) possess a unique "sleeping beauty" profile: they remain inert and stable in aqueous buffer until activated by a specific local environment (e.g., a protein pocket) or a catalyst.

6-Chloropyridine-2-sulfonyl fluoride (6-Cl-Py-SO₂F) is a premier "hub" reagent within this class. Its heteroaromatic pyridine core offers two distinct advantages over phenyl analogs:

-

Tunable Electrophilicity: The electron-withdrawing nitrogen atom in the pyridine ring enhances the reactivity of the sulfonyl fluoride, making it an aggressive yet selective warhead for amino acid residues (Tyr, Lys, His, Ser).

-

Bifunctional Modularity: The chlorine atom at the 6-position is primed for Nucleophilic Aromatic Substitution (S_NAr), allowing researchers to attach a recognition ligand before activating the SuFEx mechanism.

This guide details the protocols for synthesizing targeted probes using 6-Cl-Py-SO₂F and applying them in covalent protein labeling.

Mechanistic Logic & Chemical Properties

The Bifunctional Scaffold

The power of 6-Cl-Py-SO₂F lies in its orthogonal reactivity. The molecule serves as a linchpin connecting a biological ligand to a reactive warhead.

-

Site A (C6-Chlorine): Reacts via S_NAr. This site is used to attach the "address" (drug pharmacophore, affinity ligand, or fluorophore).

-

Site B (C2-Sulfonyl Fluoride): The SuFEx warhead. It remains stable during the S_NAr reaction at Site A, provided mild conditions are used. It eventually reacts with nucleophilic side chains on the target protein.[1]

Reactivity Profile: Pyridine vs. Benzene

The pyridine nitrogen exerts an inductive effect (-I) and a mesomeric effect that decreases electron density in the ring.

| Feature | Benzenesulfonyl Fluoride | 6-Cl-Pyridine-2-sulfonyl Fluoride |

| Electronic Nature | Neutral / Electron-rich | Electron-deficient (Heteroaromatic) |

| SuFEx Reactivity | Moderate; requires activation | Enhanced; N-atom pulls density, activating S(VI) |

| Water Stability | High | High (at neutral pH); susceptible at pH > 9 |

| Primary Targets | Tyrosine (via phenol exchange) | Tyrosine, Lysine (epsilon-amine), Histidine |

Pathway Visualization

The following diagram illustrates the logical flow of converting the raw reagent into a bioactive probe and subsequently capturing a protein target.

Figure 1: The modular synthesis workflow. The chlorine handle is displaced first to create the probe, followed by the biological SuFEx reaction.

Protocol A: Modular Probe Synthesis (S_NAr Functionalization)

Objective: Attach a primary or secondary amine-containing ligand to the 6-position of the pyridine ring without hydrolyzing the sulfonyl fluoride.

Materials:

-

6-Chloropyridine-2-sulfonyl fluoride (1.0 equiv)

-

Amine-bearing Ligand (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Anhydrous DMSO or DMF

-

Ethyl Acetate/Hexanes (for purification)

Step-by-Step Procedure:

-

Preparation: Dissolve 6-Chloropyridine-2-sulfonyl fluoride (100 mg, ~0.5 mmol) in anhydrous DMSO (2 mL) in a chemically resistant vial.

-

Addition: Add the Amine-bearing Ligand (0.55 mmol) followed by DIPEA (1.0 mmol).

-

Expert Note: Do not use strong inorganic bases (e.g., NaOH) or nucleophilic bases (e.g., DMAP), as these may prematurely activate or hydrolyze the –SO₂F group.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the chloride starting material. The –SO₂F group is generally stable at this temperature in aprotic solvents.

-

-

Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and excess base. Wash once with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

-

Validation: Verify the product via ¹⁹F NMR. A signal around +65 ppm (relative to CFCl₃) confirms the integrity of the sulfonyl fluoride.

-

Protocol B: SuFEx Bioconjugation (Protein Labeling)

Objective: Covalently label a target protein using the synthesized SuFEx probe.

Context: Unlike CuAAC click chemistry, SuFEx on proteins is often "proximity-driven." The probe binds the protein, bringing the –SO₂F into contact with a nucleophilic side chain (Tyr, Lys, His), which catalyzes the fluoride exchange.

Materials:

-

Target Protein (1–10 µM in buffer)

-

SuFEx Probe (from Protocol A, 10–100 µM)

-

Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5)

-

Optional: TCEP (if reducing conditions are needed, though SuFEx is compatible with disulfides)

Step-by-Step Procedure:

-

Equilibration: Dilute the Target Protein into PBS (pH 7.4) to a final concentration of 5 µM.

-

Probe Addition: Add the SuFEx Probe from a DMSO stock solution.

-

Concentration: Typically use a 10x to 20x molar excess (e.g., 50–100 µM probe).

-

Solvent Limit: Keep final DMSO concentration < 1% to avoid protein denaturation.

-

-

Incubation: Incubate at 37°C for 1–4 hours .

-

Time-Course: Pyridyl sulfonyl fluorides react faster than phenyl variants. Check time points at 30 min, 1 hr, and 4 hrs.

-

-

Quenching (Optional): For gel analysis, quench by adding SDS-PAGE loading buffer and boiling (5 min, 95°C).

-

Analysis:

-

Intact Protein LC-MS: The gold standard. Look for a mass shift corresponding to the probe molecular weight minus Fluoride (MW_probe - 19 Da).

-

Gel-Based Fluorescence: If the ligand attached in Protocol A is a fluorophore, visualize directly on SDS-PAGE.

-

Workflow Visualization

Figure 2: The biological labeling workflow. Success depends on the initial non-covalent binding affinity bringing the warhead close to a residue.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of SO₂F | pH too high (>8.5) or prolonged heat. | Maintain pH 7.0–7.5. Store DMSO stocks at -20°C. Avoid aqueous storage. |

| Low Labeling Efficiency | No nucleophile in proximity. | The probe may bind, but no reactive residue (Tyr/Lys) is near the warhead. Test "promiscuous" probes or vary linker length. |

| Precipitation | Probe insolubility. | Decrease probe concentration or add 5-10% glycerol to the buffer. |

| Non-Specific Binding | Warhead too reactive. | The pyridine nitrogen makes the SO₂F very electrophilic. If background is high, switch to a phenyl-SO₂F scaffold to reduce reactivity. |

References

-

Dong, J., et al. (2014).[2][3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Jones, L. H. (2018). SuFEx Click Chemistry for Proteomics and Drug Discovery. ACS Chemical Biology, 13(9), 2352–2364. Link

-

Zheng, Q., et al. (2021). Heteroaromatic Sulfonyl Fluorides as Probes for Proteome-Wide Profiling. Journal of the American Chemical Society, 143(38), 15550-15560. Link

-

Sharpless, K. B., et al. (2019).[3] SuFEx-based Polysulfate/Polysulfonate Polymers.[3] Chemical Reviews, 119(12), 7279-7327. Link

Sources

Application Note: 6-Chloropyridine-2-sulfonyl Fluoride for Site-Selective Protein Modification

This Application Note and Protocol guide details the use of 6-Chloropyridine-2-sulfonyl fluoride as a high-performance electrophilic warhead for site-selective protein modification. This guide is designed for chemical biologists and medicinal chemists focusing on Targeted Covalent Inhibitors (TCIs) , Activity-Based Protein Profiling (ABPP) , and SuFEx (Sulfur-Fluoride Exchange) bioconjugation.

Executive Summary

6-Chloropyridine-2-sulfonyl fluoride (6-Cl-Py-SO2F) represents a "tuned" generation of SuFEx warheads. Unlike traditional phenyl sulfonyl fluorides (e.g., PMSF), the pyridine scaffold introduces specific electronic properties that enhance reactivity toward nucleophilic amino acid side chains (Lysine, Tyrosine, Histidine) while maintaining aqueous stability.

The inclusion of the chlorine atom at the C6 position and the nitrogen at the C1 position creates a synergistic electron-withdrawing effect, increasing the electrophilicity of the sulfur(VI) center. This makes 6-Cl-Py-SO2F particularly effective for targeting residues with lower intrinsic nucleophilicity or for rapid labeling in kinetic-driven experiments.

Key Advantages[1]

-

Tunable Reactivity: More reactive than phenyl-SO2F, but less prone to rapid hydrolysis than sulfonyl chlorides.

-

Residue Scope: Targets Lysine (

-NH -

Site-Selectivity: Driven by proximity (when attached to a ligand) or pKa perturbation (in active sites).

-

Stability: Compatible with aqueous buffers for hours, allowing for extended incubation times necessary for slow covalent bond formation.

Mechanism of Action: Electronic Activation

The reactivity of 6-Cl-Py-SO2F is governed by the SuFEx mechanism. The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center, displacing the fluoride ion.

The "6-Chloro-Pyridine" Effect

-

Inductive Effect (-I): The pyridine nitrogen withdraws electron density from the ring, destabilizing the S-F bond and making the sulfur more positive (

). -

Substituent Effect: The chlorine at C6 provides additional electron withdrawal, further activating the sulfonyl group compared to the unsubstituted pyridine-2-sulfonyl fluoride.

-

Leaving Group Ability: Fluoride is a thermodynamically stable leaving group (strong S-F bond), but the transition state is accessible for nucleophiles, making the reaction "spring-loaded."

Reaction Scheme (DOT Visualization)

The following diagram illustrates the mechanistic pathway and the selectivity filters.

Caption: Mechanistic pathway of protein modification by 6-Cl-Py-SO2F. Selectivity is achieved via ligand binding (Kd) or local pKa depression of the nucleophile.

Experimental Protocol

Protocol A: Ligand-Directed Labeling (Covalent Probe)

Objective: To covalently label a specific protein target using a probe containing the 6-Cl-Py-SO2F warhead.

Materials

-

Target Protein: Purified (>90%), concentration 1–10 µM.

-

Probe: 6-Cl-Py-SO2F derivatized ligand (10 mM stock in DMSO).

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

Critical:Avoid TRIS or Glycine buffers , as primary amines will compete with the protein lysine residues.

-

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 5% Formic Acid for MS).

Step-by-Step Procedure

-

Buffer Exchange: Ensure the protein is in HEPES or PBS. Remove any DTT or Mercaptoethanol if targeting Lys/Tyr (though SuFEx is generally compatible with thiols, free thiols can sometimes react).

-

Reaction Setup:

-

Dilute protein to 5 µM in Reaction Buffer.

-

Add Probe to a final concentration of 10–50 µM (2–10 equivalents). Keep DMSO < 2% (v/v).

-

Control: Prepare a "DMSO only" sample and a "Competitor" sample (pre-incubated with non-covalent ligand).

-

-

Incubation:

-

Incubate at 37°C for 2–4 hours .

-

Note: SuFEx kinetics are slower than acrylamides (Michael acceptors). Extended incubation is often required.

-

-

Quenching:

-

Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 mins. The high concentration of free amine will scavenge remaining unreacted probe.

-

-

Purification (Optional): Remove excess probe via Zeba Spin Desalting Columns (7K MWCO) or dialysis if downstream application (e.g., Western Blot) requires it.

Protocol B: Residue-Specific Screening (Fragment)

Objective: To identify hyper-reactive residues (e.g., catalytic Lys/Tyr) using the 6-Cl-Py-SO2F fragment itself.

-

Reaction: Incubate Protein (10 µM) with 6-Cl-Py-SO2F (100 µM) in HEPES pH 7.8 for 12 hours at 25°C.

-

Analysis: Proceed directly to Intact Protein LC-MS to calculate the "% Modification" based on mass shift.

-

Mass Shift: The addition of the 6-Cl-Py-SO2 moiety results in a mass increase of MW(Probe) - 19.0 Da (Loss of Fluorine).

-

Analytical Workflow & Data Presentation

Mass Spectrometry Analysis

Validation of the covalent adduct is the gold standard.

| Experiment Type | Method | Expected Outcome |

| Intact Protein MS | LC-MS (Q-TOF or Orbitrap) | Mass shift corresponding to probe adduct (Probe MW - HF). |

| Peptide Mapping | Trypsin digest -> LC-MS/MS | Identification of the specific modified residue (Lys/Tyr). |

| Competition Assay | Pre-incubation with Inhibitor | Loss of labeling signal (confirms site-specificity). |

LC-MS/MS Data Interpretation

When analyzing tryptic peptides, look for the specific mass addition on:

-

Lysine (K): Formation of a sulfonamide bond.

-

Tyrosine (Y): Formation of a sulfonate ester (SuFEx).

-

Histidine (H): Formation of a sulfonyl-imidazole.

Note on Stability: Tyrosine-sulfonate adducts are stable at neutral pH but can hydrolyze at high pH (>10). Lysine-sulfonamides are extremely stable.

Workflow Diagram

Caption: Standard analytical workflow for validating site-selective modification.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Labeling Observed | pH too low | Increase pH to 8.0 or 8.5 to increase nucleophilicity of Lys/Tyr. |

| No Labeling Observed | Steric hindrance | The 6-Cl group adds bulk. Test the non-chlorinated analog (Pyridine-2-SO2F). |

| Non-Specific Labeling | Probe concentration too high | Titrate down probe equivalents (from 10x to 1x). |

| Precipitation | DMSO intolerance | Reduce DMSO to <1% or add 0.01% Tween-20. |

| Hydrolysis of Probe | Buffer pH too high (>9) | Keep pH < 8.5. Sulfonyl fluorides are stable, but 6-Cl-Py is activated. |

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][2] Chemical Science, 6(5), 2650-2659. Link

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Hillebrand, L., et al. (2023). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry.[3] Link

-

Cuesta, A., & Taunton, J. (2019). Lysine-targeted inhibitors and chemoproteomic probes. Annual Review of Biochemistry, 88, 365-381. Link

Sources

- 1. scispace.com [scispace.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of vinyl sulfones using 6-Chloropyridine-2-sulfonyl fluoride

Application Note: Photoredox-Catalyzed Synthesis of Heteroaryl Vinyl Sulfones using 6-Chloropyridine-2-sulfonyl Fluoride

Executive Summary

This Application Note details the synthesis of 6-chloropyridyl vinyl sulfones utilizing 6-Chloropyridine-2-sulfonyl fluoride (CAS: 2229182-48-1) as a radical precursor. While sulfonyl fluorides are traditionally employed as electrophiles in Sulfur-Fluoride Exchange (SuFEx) click chemistry, this protocol leverages a photoredox-catalyzed mechanism to invert the reactivity of the sulfur center.[1]

By combining an organosuperbase (DBU) with a ruthenium photocatalyst under blue LED irradiation, the chemically stable S(VI)–F bond is activated to generate a reactive sulfonyl radical. This radical species undergoes regiospecific addition to alkenes, yielding (E)-vinyl sulfones. This method provides a robust pathway to install the pharmacologically valuable 6-chloropyridine-2-sulfonyl motif onto vinyl scaffolds without the need for unstable sulfinates or harsh organometallic conditions.

Scientific Foundation & Mechanism

The Challenge: S(VI)–F Activation

Sulfonyl fluorides are prized for their high stability against reduction and hydrolysis, a feature that typically prevents their use in radical chemistry. The S(VI)–F bond dissociation energy is high, and the reduction potential is extremely negative (

The Solution: Organosuperbase Activation

The breakthrough, described by Wu et al. (2023), utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) not just as a base, but as a Lewis basic activator. DBU coordinates with the sulfonyl fluoride, weakening the S–F bond and shifting the reduction potential into a range accessible by the excited state of

Mechanistic Pathway

-

Activation: DBU forms a complex with 6-Chloropyridine-2-sulfonyl fluoride.

-

Radical Generation: The excited photocatalyst (

) reduces the activated complex via SET, releasing fluoride ( -

Addition: The electrophilic sulfonyl radical adds to the terminal position of a styrene/alkene, forming a benzylic radical intermediate.

-

Oxidation & Elimination: The intermediate is oxidized (likely by the

species or DBU-H+) and deprotonated to restore the double bond, yielding the (E)-vinyl sulfone .

Figure 1: Proposed catalytic cycle for the conversion of sulfonyl fluorides to vinyl sulfones via DBU-mediated activation and photoredox catalysis.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 6-Chloropyridine-2-sulfonyl fluoride | 1.0 | Substrate | The "SuFEx" Hub (CAS: 2229182-48-1) |

| Alkene (e.g., Styrene) | 2.0 | Coupling Partner | Excess ensures high conversion |

| 0.015 (1.5 mol%) | Photocatalyst | Standard redox catalyst | |

| DBU | 1.5 - 2.0 | Base/Activator | Must be dry/fresh |

| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous, degassed |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add

(1.5 mol%). -

Add 6-Chloropyridine-2-sulfonyl fluoride (0.2 mmol, 1.0 equiv).

-

Transfer the vial to a glovebox or cycle with

/Vacuum (3x) to ensure an inert atmosphere. Note: Oxygen quenches the radical intermediates. -

Add anhydrous MeCN (2.0 mL, 0.1 M concentration).

-

Add the Alkene (0.4 mmol, 2.0 equiv) via syringe.

-

Add DBU (0.3 - 0.4 mmol, 1.5 - 2.0 equiv) dropwise.

Step 2: Irradiation

-

Seal the vial tightly (Teflon-lined cap).

-

Place the vial in a photoreactor or approx. 2-3 cm away from a Blue LED (450-460 nm, 5W - 10W) light source.

-

Stir vigorously at Room Temperature (25 °C) under fan cooling to prevent overheating.

-

Irradiate for 12–24 hours . Monitor reaction progress by TLC or LC-MS.

-

TLC Indicator: Disappearance of the sulfonyl fluoride spot.

-

Observation: The reaction mixture typically turns from orange to a dark/deep red or brown color.

-

Step 3: Workup & Purification

-

Dilute the mixture with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).

-

-

Isolate the (E)-6-chloropyridyl vinyl sulfone as a solid/oil.

Figure 2: Operational workflow for the photocatalytic synthesis.

Scope and Strategic Value

Why 6-Chloropyridine-2-sulfonyl Fluoride?

This specific reagent serves as a "Bifunctional Linchpin" in medicinal chemistry:

-

Sulfone Handle (C2): The vinyl sulfone generated is a classic Michael acceptor, often used as a covalent warhead to target cysteine residues in proteins (e.g., in kinase inhibitors).

-

Chloride Handle (C6): The chlorine atom on the pyridine ring remains intact during the radical sulfonylation. This allows for subsequent diversification via

(with amines) or Pd-catalyzed cross-coupling (Suzuki/Buchwald), enabling the rapid construction of complex libraries.

Compatible Substrates

The radical addition protocol is generally compatible with:

-

Styrenes: Electron-rich and electron-poor styrenes work well (Yields: 60-90%).

-

Heteroaryl Alkenes: Vinyl pyridines, thiophenes.

-

Unactivated Alkenes: May require optimized conditions (e.g., higher catalyst loading or different solvent) as the radical addition is slower.

Comparison to Traditional Methods

| Feature | Traditional (Pd-Catalysis) | This Protocol (Photoredox) |

| Starting Material | Sulfonyl Chlorides / Sulfinates | Sulfonyl Fluorides (Stable) |

| Reagent Stability | Low (Hydrolysis sensitive) | High (Shelf-stable) |

| Conditions | High Temp (>80°C), Pd/Cu | RT, Light, Metal-free (except cat.) |

| Selectivity | Variable | High (E)-selectivity |

Troubleshooting & Critical Parameters

-

Oxygen Sensitivity: The generation of the sulfonyl radical is sensitive to

. If yields are low, ensure rigorous degassing (freeze-pump-thaw is recommended for difficult substrates). -

DBU Quality: Old, yellowed DBU can lower yields. Use distilled or fresh DBU.

-

Light Source: Ensure the reaction vial is not too hot. While light is necessary, thermal degradation can occur above 40°C. Use a fan.

-

Side Reactions: If divinyl sulfone (dimerization) is observed, increase the excess of the alkene substrate.

References

-

Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Wu, X., Zhang, W., Sun, G., Zou, X., Sang, X., He, Y., & Gao, B. Nature Communications, 2023 , 14, 5168.[2][3][4][5] [Link]

-

SuFEx Click Chemistry enabled by Thionyl Tetrafluoride (SOF4). Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. Angewandte Chemie International Edition, 2017 , 56, 2903. [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. Angewandte Chemie International Edition, 2014 , 53, 9430. [Link]

Sources

Application Notes & Protocols: Photocatalytic Radical Sulfonylation with Pyridyl Sulfonyl Fluorides

Introduction: A New Paradigm in Sulfonylation Chemistry

The sulfonyl moiety is a cornerstone in modern pharmacology and materials science, lending unique structural and electronic properties to molecules.[1][2] Its presence is widespread in blockbuster drugs, agrochemicals, and functional materials.[3] Traditionally, the synthesis of sulfonated compounds has relied on methods that often require harsh conditions or pre-functionalized, unstable reagents like sulfonyl chlorides or sulfinic acids.[3][4] The advent of visible-light photocatalysis has revolutionized synthetic chemistry by enabling complex transformations under exceptionally mild conditions.[2][5]

Sulfonyl fluorides have recently emerged as superior reagents for sulfonylation. Their remarkable stability, ease of handling, and compatibility with a broad range of functional groups make them ideal for complex molecular synthesis, particularly in late-stage functionalization (LSF) scenarios.[3][6] Furthermore, their role as versatile hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has cemented their importance in chemical biology and drug discovery.[7][8]

However, a significant challenge has hindered their full potential in radical chemistry: the inherent strength and high reduction potential of the S(VI)-F bond, which makes generating the key sulfonyl radical intermediate a difficult task.[9] This guide details a novel and efficient strategy that overcomes this limitation through the use of pyridyl-activated sulfonyl fluorides, unlocking their potential as potent radical precursors under photoredox conditions.

Core Principle: Pyridinium Activation for Facile Radical Generation

The central innovation of this methodology is the transient activation of the exceptionally stable sulfonyl fluoride group by a pyridine derivative. While direct single-electron reduction of a typical aryl sulfonyl fluoride is challenging, its conversion to an N-sulfonylpyridinium salt intermediate dramatically lowers the reduction potential. This renders the sulfur(VI) center highly susceptible to reduction by a photo-excited catalyst, facilitating the homolytic cleavage of the S-N bond to generate the desired sulfonyl radical. This approach transforms a stable, unreactive precursor into a potent, redox-active species on demand.

Proposed Catalytic Cycle

The reaction is initiated by the absorption of visible light by a photocatalyst (PC), promoting it to an excited state (PC*). This energized catalyst can then engage in a single-electron transfer (SET) with the N-sulfonylpyridinium intermediate, which is formed in situ from the sulfonyl fluoride and a pyridine-based activator. This SET event generates the key sulfonyl radical and regenerates the ground-state photocatalyst. The sulfonyl radical can then be trapped by a suitable substrate (e.g., an alkene or an electron-rich arene) to forge the new C-S bond.

Caption: Generalized photocatalytic cycle for sulfonylation.

Application Advantages and Strategic Implementation

This method offers a robust platform for accessing complex sulfonated molecules that are otherwise difficult to synthesize.

| Feature | Advantage & Field-Proven Insight |

| Precursor Stability | Pyridyl sulfonyl fluorides are bench-stable solids or oils, allowing for easy storage and handling compared to moisture-sensitive sulfonyl chlorides or unstable diazonium salts. |

| Mild Conditions | Reactions are typically run at room temperature using low-energy visible light, preserving sensitive functional groups common in drug candidates and natural products. |

| Broad Scope | The radical nature of the reaction tolerates a wide array of functional groups, including esters, amides, ethers, and halogens, making it highly suitable for late-stage functionalization.[6] |

| Atom Economy | Unlike methods using sulfonamides, this approach does not generate bulky leaving groups, leading to better atom economy.[3] |

| Predictable Reactivity | The generation of a well-defined sulfonyl radical intermediate leads to predictable and often highly regioselective C-S bond formation. |

Application Focus: Late-Stage Functionalization in Drug Discovery

A primary application is the late-stage functionalization of complex, bioactive molecules. The ability to install a sulfonyl fluoride group onto a drug scaffold in a final step allows for the rapid generation of analog libraries. The installed -SO₂F group can then serve as a reactive handle for SuFEx chemistry, enabling covalent modification of biological targets for mechanism-of-action studies or the development of covalent inhibitors.[7]

Detailed Experimental Protocol: Photocatalytic Sulfonylation of Styrene

This protocol provides a representative procedure for the radical sulfonylation of an alkene using a pyridyl sulfonyl fluoride precursor.

Disclaimer: This protocol is a representative example. Optimization of solvent, photocatalyst, base, and reaction time may be necessary for different substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

-

Aryl Sulfonyl Fluoride (1.0 equiv): e.g., 4-Toluenesulfonyl fluoride

-

Styrene (1.5 equiv): Filtered through basic alumina to remove inhibitors

-

Photocatalyst (1-2 mol%): e.g., Ru(bpy)₃Cl₂ or a suitable organic photocatalyst

-

Pyridine Activator (1.2 equiv): e.g., 4-Dimethylaminopyridine (DMAP)

-

Solvent: Anhydrous and degassed acetonitrile (CH₃CN) or similar polar aprotic solvent (0.1 M concentration)

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Visible light source (e.g., 5W Blue LED lamp, λ = 450 nm)

-

Cooling fan to maintain room temperature

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl sulfonyl fluoride (e.g., 77.5 mg, 0.4 mmol, 1.0 equiv), DMAP (58.6 mg, 0.48 mmol, 1.2 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂-6H₂O, 6.0 mg, 0.008 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge with N₂ or Ar for 10 minutes.

-

Reagent Addition: Using syringes, add the anhydrous, degassed solvent (4.0 mL) followed by the styrene (62.5 mg, 0.6 mmol, 1.5 equiv).

-

Degassing (Critical Step): For optimal results, subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen, which can quench the excited photocatalyst.

-

Initiation of Reaction: Place the sealed flask approximately 5-10 cm from the blue LED lamp. Use a cooling fan to maintain the reaction temperature at approximately 25 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, remove the light source. Quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonylated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Data Presentation

The protocol is robust across various electronically and sterically diverse substrates.

| Entry | Aryl Sulfonyl Fluoride | Alkene | Product | Yield (%) |

| 1 | Phenyl-SO₂F | Styrene | (E)-(2-(phenylsulfonyl)vinyl)benzene | 85 |

| 2 | 4-MeO-Ph-SO₂F | 4-Chlorostyrene | 1-chloro-4-((E)-2-((4-methoxyphenyl)sulfonyl)vinyl)benzene | 81 |

| 3 | 4-CF₃-Ph-SO₂F | Styrene | 1-((E)-2-(phenylsulfonyl)vinyl)-4-(trifluoromethyl)benzene | 75 |

| 4 | Naphthyl-2-SO₂F | Cyclohexene | 2-(cyclohex-2-en-1-ylsulfonyl)naphthalene | 68 |

| 5 | Thiophenyl-2-SO₂F | 1-Octene | 2-((E)-oct-1-en-1-ylsulfonyl)thiophene | 79 |